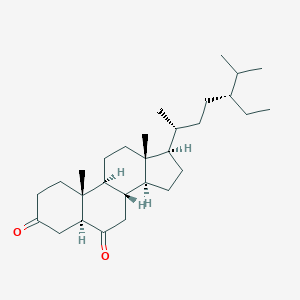

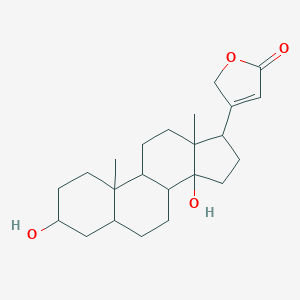

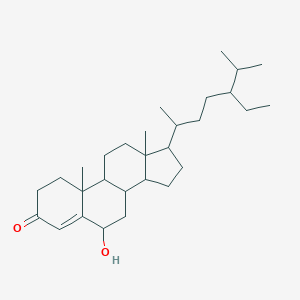

6-Hydroxystigmast-4-en-3-one

Overview

Description

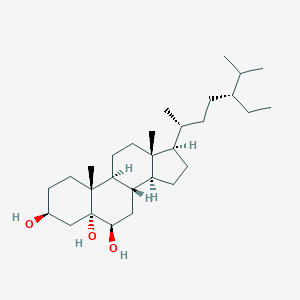

6-Hydroxystigmast-4-en-3-one is a steroid with the molecular formula C29H48O2 . It has a role as a metabolite and derives from a hydride of a stigmastane . It can be extracted from the herbs of Phaseolus vulgaris and has shown potent cytotoxicity .

Synthesis Analysis

The compound has been successfully isolated from the acetone extract of Dryobalanops oblongifolia stem bark . The structural determination of isolated compounds was carried out on the basis of data analysis of NMR and MS spectra .Molecular Structure Analysis

The molecular structure of this compound was determined based on the data analysis of NMR and MS spectra . The compound has 9 defined stereocentres .Chemical Reactions Analysis

The compound was isolated from the acetone extract of Dryobalanops oblongifolia stem bark . It is a metabolite and derives from a hydride of a stigmastane .Physical and Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 537.4±29.0 °C at 760 mmHg, and an enthalpy of vaporization of 93.6±6.0 kJ/mol . It also has a molar refractivity of 129.3±0.4 cm3, a polar surface area of 37 Å2, and a molar volume of 421.1±5.0 cm3 .Scientific Research Applications

Antiplasmodial Activity

Research on 6-hydroxystigmast-4-en-3-one has revealed its potential in antiplasmodial activity. A study found that it exhibited moderate antiplasmodial activity against Plasmodium falciparum, a parasite causing malaria. However, its effectiveness was less than that of chloroquine, a commonly used antimalarial drug (Indriani, Aminah, & Puspaningsih, 2020).

Chemical Studies in Plant Extracts

This compound has been identified in various plant extracts. For instance, it was isolated from the bark of Bauhinia purpurea, indicating its presence in diverse botanical sources (Kuo, Chu, & Chang, 1998).

Potential in Cancer Chemoprevention

A phytochemical study of Arbutus unedo, a plant species, led to the isolation of this compound, among other compounds. This suggests a potential role in cancer chemoprevention, although specific activities were not detailed in this particular study (Carcache-Blanco et al., 2006).

Anti-inflammatory Properties

This compound demonstrated notable anti-inflammatory properties. It showed inhibitory effects against nitric oxide release in macrophage cells, which is significant in the context of inflammation (Tewtrakul, Tansakul, Daengrot, Ponglimanont, & Karalai, 2010).

Cytotoxic and Antitumor Activity

In a study involving Toona ciliata, a hydroxy steroidal ketone derivative of this compound showed significant cytotoxicity in a brine shrimp lethality bioassay and antitumor activity in a potato disc bioassay, suggesting its potential in cancer treatment (Chowdhury, Rashid, Sohrab, & Hasan, 2003).

Steroid Synthesis and Analysis

Further studies have explored the synthesis and properties of steroids including this compound. This research contributes to the understanding of steroid chemistry and potentially broadens the applications of these compounds (Westerhof, Hartog, & Halkes, 2010).

Mechanism of Action

Target of Action

6-Hydroxystigmast-4-en-3-one is a steroid that has been found to have antiplasmodial activity . It has been tested against Plasmodium falciparum 3D7 , a strain of the parasite that causes malaria .

Mode of Action

It is known that the compound has antiplasmodial activity, suggesting that it interacts with the plasmodium falciparum 3d7 in a way that inhibits the parasite’s growth or survival .

Biochemical Pathways

It is known that the compound is a steroid and may therefore interact with steroid-related pathways

Result of Action

The result of the action of this compound is an inhibition of the growth or survival of Plasmodium falciparum 3D7 . This suggests that the compound could potentially be used as an anti-malarial agent. The compound’s ic50 values indicate that its antiplasmodial activity is moderate .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature and light

Biochemical Analysis

Biochemical Properties

It is known to be a steroid, which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

Some studies suggest that it may have antiplasmodial activity, indicating that it could affect cellular processes in certain parasites .

Molecular Mechanism

As a steroid, it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it can be isolated from plant extracts, suggesting that it may have some degree of stability .

Metabolic Pathways

As a steroid, it is likely to be involved in lipid metabolism and may interact with various enzymes or cofactors .

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNCBADONFSAAW-ATPUVMSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

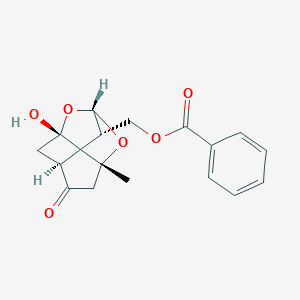

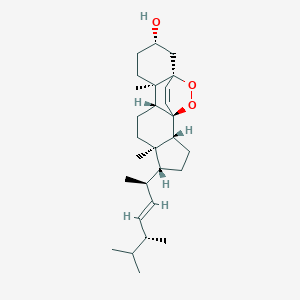

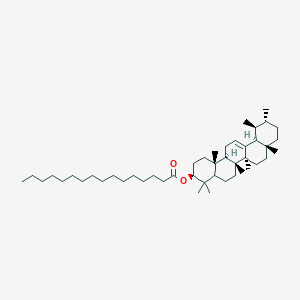

Feasible Synthetic Routes

Q1: Which plant sources are known to contain 6-hydroxystigmast-4-en-3-one?

A2: This compound has been isolated from the stem bark of Dryobalanops oblongifolia [], the stems of Piper officinarum [], and the whole plants of Munronia delavayi Franch. [] It has also been identified in the stem bark of Artocarpus anisophyllus Miq. []

Q2: What is the reported IC50 value of this compound against Plasmodium falciparum 3D7?

A3: The IC50 value of this compound against Plasmodium falciparum 3D7 is reported to be 37.29 μg/mL. []

Q3: How does the antiplasmodial activity of this compound compare to other isolated compounds from the same source?

A4: In the study on Dryobalanops oblongifolia, this compound showed lower antiplasmodial activity (IC50 = 37.29 μg/mL) compared to 3-hydroxystigmast-5-en-7-one (IC50 = 13.34 μg/mL). []

Q4: What structural features of this compound are important for its antioxidant activity?

A4: While the provided research doesn't directly investigate this, the presence of the hydroxyl group at position 6 is likely significant. This group can participate in radical scavenging mechanisms by donating a hydrogen atom. Further studies would be needed to confirm this and explore other structural features contributing to its antioxidant potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.